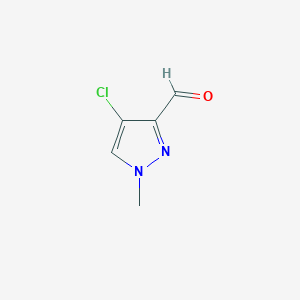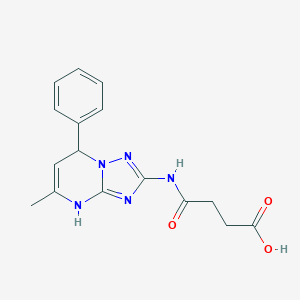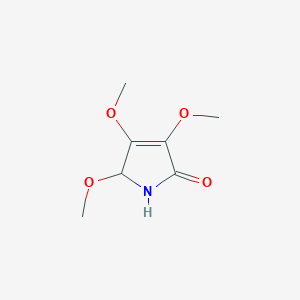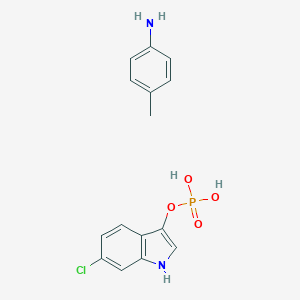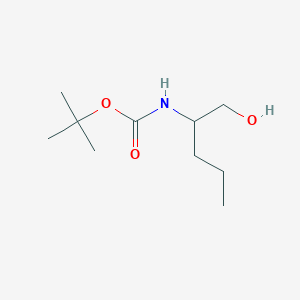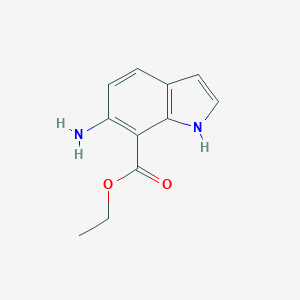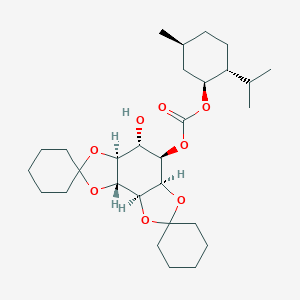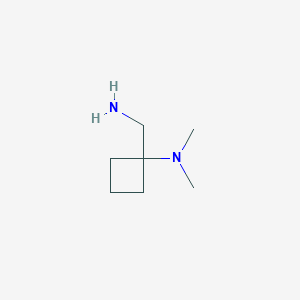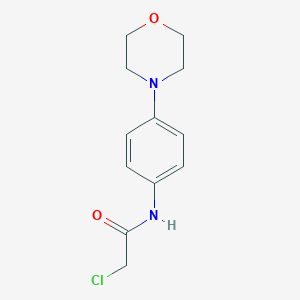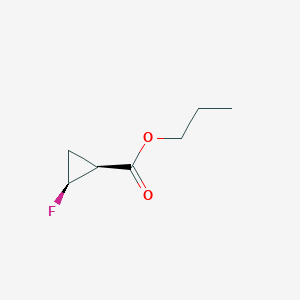
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate (PFC) is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. PFC is a cyclopropane-based compound that has a fluorine atom attached to it, making it a valuable building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of PFC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication of viruses and the growth of cancer cells. PFC has been shown to inhibit the activity of neuraminidase, an enzyme required for the release of influenza virus from infected cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and cell division in cancer cells.
Biochemische Und Physiologische Effekte
PFC has been found to exhibit low toxicity and high selectivity towards its target enzymes and proteins. It has been shown to have minimal effects on normal cells and tissues, making it a promising candidate for the development of new drugs. PFC has also been found to have good pharmacokinetic properties, including good oral bioavailability and rapid clearance from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFC is its versatility as a building block for the synthesis of various compounds. PFC can be easily modified to introduce different functional groups, making it a valuable tool for the synthesis of new drugs and materials. However, the synthesis of PFC can be challenging and requires the use of hazardous chemicals, making it unsuitable for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of PFC. One area of interest is the synthesis of new derivatives of PFC with improved activity and selectivity towards specific enzymes and proteins. Another area of interest is the development of new drug delivery systems for PFC, which could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, the use of PFC in material science and agrochemicals is an area of potential growth, with new applications being discovered regularly.
Conclusion
Propyl (Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate)-2-fluorocyclopropane-1-carboxylate is a versatile and valuable compound with potential applications in various fields. Its low toxicity, high selectivity, and good pharmacokinetic properties make it a promising candidate for the development of new drugs. The synthesis of PFC is challenging but can be overcome with the use of appropriate techniques. Further research is needed to fully understand the mechanism of action of PFC and to explore its potential applications in material science and agrochemicals.
Synthesemethoden
The synthesis of PFC involves the reaction of cyclopropanecarboxylic acid with propyl alcohol in the presence of a strong acid catalyst, followed by the addition of hydrogen fluoride gas to the reaction mixture. The resulting PFC is then purified using various techniques, including distillation, chromatography, and recrystallization.
Wissenschaftliche Forschungsanwendungen
PFC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral and antibacterial activity against various pathogens, including influenza virus, herpes simplex virus, and Staphylococcus aureus. PFC has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer chemotherapy.
Eigenschaften
CAS-Nummer |
177564-59-9 |
|---|---|
Produktname |
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
Molekularformel |
C7H11FO2 |
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-2-3-10-7(9)5-4-6(5)8/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
IKWJPUDPGPUZQK-RITPCOANSA-N |
Isomerische SMILES |
CCCOC(=O)[C@@H]1C[C@@H]1F |
SMILES |
CCCOC(=O)C1CC1F |
Kanonische SMILES |
CCCOC(=O)C1CC1F |
Synonyme |
Cyclopropanecarboxylic acid, 2-fluoro-, propyl ester, (1S,2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



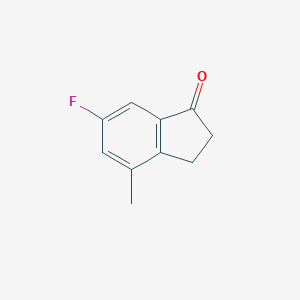
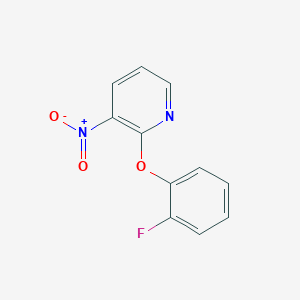
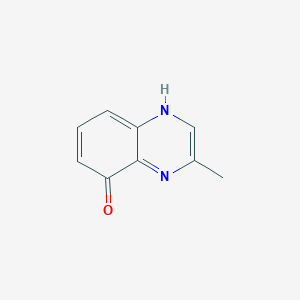
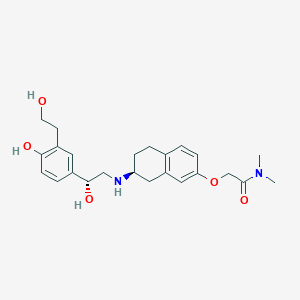
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
